Boc-L-isoleucine
Overview
Description
Boc-L-isoleucine, also known as N-tert-Butoxycarbonyl-L-isoleucine or Boc-Ile-OH, is a derivative of the essential α-amino acid isoleucine . It is commonly used in peptide synthesis .
Synthesis Analysis
Boc-L-isoleucine can be synthesized from Di-tert-butyl dicarbonate . It is also used in the synthesis of Boc-L-isoleucine hydroxysuccinimide ester .Molecular Structure Analysis
The molecular formula of Boc-L-isoleucine is C11H21NO4 . It has a molecular weight of 231.29 .Chemical Reactions Analysis
Boc-L-isoleucine is used in Boc solid-phase peptide synthesis and C-H Activation . It is also involved in the synthesis and reversible addition-fragmentation chain transfer (RAFT) polymerization of amino acid-based chiral monomers .Physical And Chemical Properties Analysis
Boc-L-isoleucine is a white to almost white powder or crystal . It has a melting point of 66-69 °C . It is soluble in methanol but insoluble in water .Scientific Research Applications
Metabolomics and Proteomics
- Field : Metabolomics and Proteomics
- Application : Boc-L-isoleucine is used in the study of the fragmentation of L-leucine, L-isoleucine, and L-allo-isoleucine under collision-induced dissociation tandem mass spectrometry . This is important for the fields of metabolomics and proteomics .
- Method : Collision induced dissociation (CID) tandem mass spectra (MS/MS) of all three amino acids were collected under a range of different collision energies to identify spontaneous and sequential fragmentation processes .
- Results : The study demonstrates that the three structural isomers can be distinguished by their CID MS/MS spectra .
Agricultural Insect Pest Control
- Field : Agricultural Science
- Application : Boc-L-isoleucine is used in the control of agricultural insect pests . It is isolated from Actinokineospora fastidiosa and has been shown to be effective against pests like Spodoptera litura and Helicoverpa armigera .
- Method : The effect of the actinobacterial metabolite (l-isoleucine, N-allyloxycarbonyl-, and dodecyl ester) was assessed on the agricultural pests S. litura and H. armigera .
- Results : The bioefficacy of the l-isoleucine, N-allyloxycarbonyl-, and dodecyl ester showed high antifeedant activity on S. litura (80.80%) and H. armigera (84.49%); and larvicidal activity on S. litura (82.77%) and H. armigera (88.00%) at 25 μg/mL concentration .
Preparation of BOC-L-isoleucine Hydroxysuccinimide Ester
- Field : Organic Chemistry
- Application : Boc-L-isoleucine is used to prepare BOC-L-isoleucine hydroxysuccinimide ester .
- Method : The preparation involves the use of 1-hydroxybenzotriazole and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride .
- Results : The result is the formation of BOC-L-isoleucine hydroxysuccinimide ester .
Plant Resistance Enhancement
- Field : Plant Science
- Application : Boc-L-isoleucine enhances plant resistance against Botrytis cinerea via the Jasmonate signaling pathway . This is important for improving crop protection .
- Method : The effect of isoleucine application was assessed on Arabidopsis and various horticultural plant species, including lettuce, rose, and strawberry .
- Results : The study demonstrated that isoleucine application enhances plant resistance against B. cinerea, which is dependent on the JA receptor COI1 and the jasmonic acid-amido synthetase JAR1 .
Preparation of Hybrid Biomaterials
- Field : Material Science
- Application : Boc-L-isoleucine is used in the preparation of hybrid biomaterials . Specifically, it is incorporated into microfibers composed of biocompatible polymers .
- Method : The preparation involves the use of the electrospinning technique .
- Results : The result is the formation of microfibers with diameters ranging between 0.9 and 1.8 µm .
Fragmentation Study in Mass Spectrometry
- Field : Analytical Chemistry
- Application : Boc-L-isoleucine is used in the study of fragmentation of L-leucine, L-isoleucine, and L-allo-isoleucine under collision-induced dissociation tandem mass spectrometry . This is important for the fields of metabolomics and proteomics .
- Method : Collision induced dissociation (CID) tandem mass spectra (MS/MS) of all three amino acids were collected under a range of different collision energies .
- Results : The study demonstrates that the three structural isomers can be distinguished by their CID MS/MS spectra .
Fragmentation Study in Mass Spectrometry
- Field : Analytical Chemistry
- Application : Boc-L-isoleucine is used in the study of fragmentation of L-leucine, L-isoleucine, and L-allo-isoleucine under collision-induced dissociation tandem mass spectrometry . This is important for the fields of metabolomics and proteomics .
- Method : Collision induced dissociation (CID) tandem mass spectra (MS/MS) of all three amino acids were collected under a range of different collision energies .
- Results : The study demonstrates that the three structural isomers can be distinguished by their CID MS/MS spectra .
Preparation of Hybrid Biomaterials
- Field : Material Science
- Application : Boc-L-isoleucine is used in the preparation of hybrid biomaterials . Specifically, it is incorporated into microfibers composed of biocompatible polymers .
- Method : The preparation involves the use of the electrospinning technique .
- Results : The result is the formation of microfibers with diameters ranging between 0.9 and 1.8 µm .
Plant Resistance Enhancement
- Field : Plant Science
- Application : Boc-L-isoleucine enhances plant resistance against Botrytis cinerea via the Jasmonate signaling pathway . This is important for improving crop protection .
- Method : The effect of isoleucine application was assessed on Arabidopsis and various horticultural plant species, including lettuce, rose, and strawberry .
- Results : The study demonstrated that isoleucine application enhances plant resistance against B. cinerea, which is dependent on the JA receptor COI1 and the jasmonic acid-amido synthetase JAR1 .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCNLJWUIOIMMF-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40884508 | |
Record name | tert-Butoxycarbonyl-L-isoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40884508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-L-isoleucine | |
CAS RN |
13139-16-7 | |
Record name | tert-Butoxycarbonyl-L-isoleucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13139-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Isoleucine, N-[(1,1-dimethylethoxy)carbonyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | tert-Butoxycarbonyl-L-isoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40884508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(tert-butoxycarbonyl)-L-isoleucine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.780 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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